Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is an organic compound with the molecular formula C17H26N2O2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of benzoic acid and contains both amino and ester functional groups, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The process begins with the reaction of 3-amino-4-cyclohexylamino benzoic acid with ethyl iodide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and ester groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major product formed is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the ethylated derivative of the starting material.
Scientific Research Applications
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate complexes and the disruption of normal cellular processes .
Comparison with Similar Compounds
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-(cyclohexylamino)benzoate: This compound is similar in structure but lacks the ethyl group on the amino nitrogen.
Ethyl 3-amino-4-(methylamino)benzoate: This compound has a methyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Ethyl 3-amino-4-(phenylamino)benzoate: This compound contains a phenyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-19(14-8-6-5-7-9-14)16-11-10-13(12-15(16)18)17(20)21-4-2/h10-12,14H,3-9,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPGZEGWMHRBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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